7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one
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Overview
Description
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
The synthesis of 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with arylidenemalononitrile in the presence of ethanol and triethylamine . This reaction yields the desired pyrano-pyridine derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor, but common pathways include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one can be compared with other similar compounds such as:
Pyrano[2,3-d]thiazole derivatives: These compounds also feature a pyrano ring fused with another heterocycle and have shown similar biological activities.
Pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar fused ring system and are used in similar applications, particularly in medicinal chemistry. The uniqueness of this compound lies in its specific structural features and the presence of the chloro group, which can be further modified to enhance its biological activity.
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-4H-pyrano[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-3-6(11)4-12-8(5)10-7/h1-2H,3-4H2 |
InChI Key |
VARNEFKDGRJGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=N2)Cl |
Origin of Product |
United States |
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